molecular formula C13H22N2OS B1392545 N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine CAS No. 1242864-90-9

N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Cat. No. B1392545
M. Wt: 254.39 g/mol
InChI Key: UIHWXODPXSZZPH-UHFFFAOYSA-N
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Description

N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as N-THF-2-ylmethyl-2-thienylmethyl propane-1,3-diamine (N-THF-TPMPD) is an organic compound that has been studied for its potential applications in the development of new pharmaceuticals and other biotechnological products. N-THF-TPMPD is a chiral molecule, meaning it can exist as either an enantiomer or a racemic mixture. It has been studied for its ability to act as an enzyme inhibitor and as a substrate for a range of enzymatic reactions.

Scientific Research Applications

Complexation and Structural Studies

  • Complexation to Cadmium(II)

    The tetradentate ligand derived from condensation of 2-Pyridinecarbaldehyde with N-(2- Aminoethyl)propane-1,3-diamine was studied for its complexation with Cadmium(II). This complex showed a distorted octahedral geometry with hydrogen bonds in its crystal structure (Hakimi et al., 2013).

  • Nickel(II) Complex Synthesis

    A novel thiocyanato-bridged one-dimensional polymer based on a similar ligand was synthesized, exhibiting metamagnetic properties with a Neél temperature of 3.5 K (Chattopadhyay et al., 2007).

Material Science and Polymer Research

  • Polymer Synthesis

    The preparation of a poly(maleimide-ether) containing pendent thiophene rings via the reaction of 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane showcases the application of similar ligands in advanced polymer science (Edge et al., 1992).

  • Adhesive Polymer Monomers

    Monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, synthesized from related diamines, demonstrate applications in creating adhesive polymers with improved hydrolytic stability (Moszner et al., 2006).

Biological and Medicinal Chemistry

  • Urease Inhibition and Anti-leishmanial Properties

    Zn(II) complexes of thiophenyl and furyl-derived N,N-diamines ligands showed significant inhibitory potential against urease and effective anti-leishmanial activity (Nayab et al., 2022).

  • Atmospheric Interactions with Diamines

    Studies on the interaction between methyl-substituted N,N,N',N'-ethylenediamines, propane-1,3-diamine, butane-1,4-diamine, and sulfuric acid suggest potential atmospheric implications, highlighting the importance of diamines in atmospheric chemistry (Elm et al., 2016).

properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2OS/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h2,5,9,12H,1,3-4,6-8,10-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHWXODPXSZZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CCCN)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Tetrahydrofuran-2-ylmethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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